molecular formula C19H24N2O2 B5526059 3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol

3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol

Cat. No.: B5526059
M. Wt: 312.4 g/mol
InChI Key: XMILEAUYYHIAHM-UHFFFAOYSA-N
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Description

3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.183778013 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antiplasmodial and Antifungal Activity : A study highlighted the synthesis of N-functionalized aminoquinolines through cyclization of diallylaminoquinolines, leading to compounds with moderate activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. Additionally, some derivatives displayed antifungal activity against Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).

  • Antibacterial Activity : The synthesis of pyranoquinoline derivatives, via reactions involving 4-hydroxy-1-methyl-2(1H)-quinolinone, showed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari et al., 2014).

Synthetic Methodologies

  • Chemoenzymatic Synthesis : Demonstrating a chemoenzymatic route to synthesize key intermediates for new quinolone antitumor compounds, this method illustrates the versatility of diallylamine in synthetic chemistry, potentially applicable for the synthesis of compounds similar to "3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol" (Kamal et al., 2004).

  • Synthesis of Quinazolinones : Utilizing a poly(ethylene glycol) supported aza-Wittig reaction, this study efficiently synthesizes 2-dialkylamino-4(3H)-quinazolinones, underscoring the utility of diallylamino compounds in synthesizing heterocyclic compounds with potential biological activities (Xie et al., 2008).

Properties

IUPAC Name

3-[[bis(prop-2-enyl)amino]methyl]-6-ethoxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-5-10-21(11-6-2)13-17-14(4)20-18-9-8-15(23-7-3)12-16(18)19(17)22/h5-6,8-9,12H,1-2,7,10-11,13H2,3-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMILEAUYYHIAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN(CC=C)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.